Cas no 90646-72-3 (2-{7-oxabicyclo2.2.1heptan-2-yl}propan-2-ol)

2-{7-oxabicyclo2.2.1heptan-2-yl}propan-2-ol 化学的及び物理的性質
名前と識別子
-
- 2-(7-oxabicyclo[2.2.1]heptan-3-yl)propan-2-ol
- 2-{7-oxabicyclo2.2.1heptan-2-yl}propan-2-ol
- 2-(7-oxanorbornan-2-yl)-2-propanol
- SCHEMBL6011046
- NSC-100926
- 2-{7-OXABICYCLO[2.2.1]HEPTAN-2-YL}PROPAN-2-OL
- BTCFOHZWHSVIHI-UHFFFAOYSA-N
- NSC100926
- EN300-1756916
- 2-(7-oxabicyclo[2.2.1]hept-2-yl)propan-2-ol
- DTXSID40295276
- 90646-72-3
-
- インチ: InChI=1S/C9H16O2/c1-9(2,10)7-5-6-3-4-8(7)11-6/h6-8,10H,3-5H2,1-2H3
- InChIKey: BTCFOHZWHSVIHI-UHFFFAOYSA-N
- SMILES: CC(C)(C1CC2CCC1O2)O
計算された属性
- 精确分子量: 156.115
- 同位素质量: 156.115
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 11
- 回転可能化学結合数: 1
- 複雑さ: 165
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.5Ų
- XLogP3: 1
じっけんとくせい
- 密度みつど: 1.088
- Boiling Point: 253.8°C at 760 mmHg
- フラッシュポイント: 106.6°C
- Refractive Index: 1.503
- PSA: 29.46000
- LogP: 1.32480
2-{7-oxabicyclo2.2.1heptan-2-yl}propan-2-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1756916-10.0g |
2-{7-oxabicyclo[2.2.1]heptan-2-yl}propan-2-ol |
90646-72-3 | 10g |
$5652.0 | 2023-06-03 | ||
Enamine | EN300-1756916-0.05g |
2-{7-oxabicyclo[2.2.1]heptan-2-yl}propan-2-ol |
90646-72-3 | 0.05g |
$1104.0 | 2023-09-20 | ||
Enamine | EN300-1756916-0.1g |
2-{7-oxabicyclo[2.2.1]heptan-2-yl}propan-2-ol |
90646-72-3 | 0.1g |
$1157.0 | 2023-09-20 | ||
Enamine | EN300-1756916-5.0g |
2-{7-oxabicyclo[2.2.1]heptan-2-yl}propan-2-ol |
90646-72-3 | 5g |
$3812.0 | 2023-06-03 | ||
Enamine | EN300-1756916-1.0g |
2-{7-oxabicyclo[2.2.1]heptan-2-yl}propan-2-ol |
90646-72-3 | 1g |
$1315.0 | 2023-06-03 | ||
Enamine | EN300-1756916-0.25g |
2-{7-oxabicyclo[2.2.1]heptan-2-yl}propan-2-ol |
90646-72-3 | 0.25g |
$1209.0 | 2023-09-20 | ||
Enamine | EN300-1756916-5g |
2-{7-oxabicyclo[2.2.1]heptan-2-yl}propan-2-ol |
90646-72-3 | 5g |
$3812.0 | 2023-09-20 | ||
Enamine | EN300-1756916-0.5g |
2-{7-oxabicyclo[2.2.1]heptan-2-yl}propan-2-ol |
90646-72-3 | 0.5g |
$1262.0 | 2023-09-20 | ||
Enamine | EN300-1756916-2.5g |
2-{7-oxabicyclo[2.2.1]heptan-2-yl}propan-2-ol |
90646-72-3 | 2.5g |
$2576.0 | 2023-09-20 | ||
Enamine | EN300-1756916-1g |
2-{7-oxabicyclo[2.2.1]heptan-2-yl}propan-2-ol |
90646-72-3 | 1g |
$1315.0 | 2023-09-20 |
2-{7-oxabicyclo2.2.1heptan-2-yl}propan-2-ol 関連文献
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Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
2-{7-oxabicyclo2.2.1heptan-2-yl}propan-2-olに関する追加情報
Introduction to 2-{7-oxabicyclo[2.2.1]heptan-2-yl}propan-2-ol (CAS No. 90646-72-3)
2-{7-oxabicyclo[2.2.1]heptan-2-yl}propan-2-ol, identified by the Chemical Abstracts Service Number (CAS No.) 90646-72-3, is a compound of significant interest in the field of organic chemistry and pharmaceutical research. This molecule, featuring a bicyclic structure embedded within its framework, has garnered attention due to its unique stereochemistry and potential applications in synthetic chemistry and drug development. The presence of a 7-oxabicyclo[2.2.1]heptan-2-yl moiety introduces a complex three-dimensional scaffold, which is often exploited for designing molecules with specific biological activities.
The compound's structure consists of a propanol group attached to a bicyclic oxygen-containing heterocycle. This particular arrangement imparts distinct physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical factors in pharmaceutical design. The bicyclo[2.2.1]heptane core is a well-studied motif in medicinal chemistry, known for its ability to mimic certain natural products and exhibit favorable pharmacokinetic profiles. The incorporation of an oxygen atom into the ring system further enhances the compound's reactivity and functionalization potential.
In recent years, there has been growing interest in the development of novel scaffolds that can serve as starting points for drug discovery programs. The 7-oxabicyclo[2.2.1]heptan-2-yl}propan-2-ol (CAS No. 90646-72-3) represents such a scaffold, offering a versatile platform for chemical modification and derivatization. Researchers have leveraged this structure to explore its utility in generating analogs with enhanced binding affinity or altered pharmacological effects. The compound's rigid bicyclic core provides a stable template, while the hydroxyl group at the 2-position allows for further functionalization via esterification, etherification, or other transformations.
One of the most compelling aspects of this compound is its potential application in the synthesis of bioactive molecules. The bicyclo[2.2.1]heptane scaffold has been reported to be present in several natural products with demonstrated biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. By modifying the substituents on this core structure, chemists can fine-tune the biological profile of derived compounds. For instance, studies have shown that derivatives of 7-oxabicyclo[2.2.1]heptan-2-ol exhibit inhibitory effects on certain enzymes implicated in disease pathways.
The synthesis of 2-{7-oxabicyclo[2.2.1]heptan-2-yl}propan-2-ol (CAS No. 90646-72-3) presents both challenges and opportunities for synthetic chemists. The construction of the bicyclic oxygen-containing ring requires careful selection of starting materials and reaction conditions to ensure high yield and purity. Advances in catalytic methods have enabled more efficient routes to such complex structures, reducing the reliance on traditional multi-step approaches that often involve harsh reagents or low yields.
Recent publications have highlighted the use of transition-metal-catalyzed reactions in constructing the bicyclic core of this compound efficiently and selectively. For example, palladium-catalyzed intramolecular cyclizations have been employed to form the seven-membered ring with high regioselectivity, minimizing unwanted side products that could complicate downstream processing or biological evaluation.
The pharmacological evaluation of 7-oxybicyclo[3]% heptane derivatives, including those derived from 90646% 72% 3, has been an active area of research over recent years particularly within academic institutions as well as pharmaceutical companies focused on developing new therapeutic agents
One notable study demonstrated that certain analogs exhibit significant activity against kinases involved in cancer progression these findings were attributed largely to interactions between specific substituents present on our target molecule
The hydroxyl group located at position two plays an important role here by allowing hydrogen bonding interactions which could be critical for binding affinity
Moreover structural modifications around our bicyclic core could lead not only to improved potency but also enhanced selectivity reducing off-target effects
Another line research involves exploring how different functional groups attached at positions one three or four might influence metabolic stability making our target molecule more suitable oral administration
Recent advances in computational chemistry have further accelerated this process by allowing researchers to predict how small changes might affect overall bioactivity without having conduct extensive wet-lab experiments every time they want test new hypothesis
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